Aaceap

Description

For the purpose of this analysis, we will assume "Aaceap" is a theoretical or uncharacterized compound requiring comparison with structurally or functionally analogous compounds.

Propriétés

Numéro CAS |

110320-70-2 |

|---|---|

Formule moléculaire |

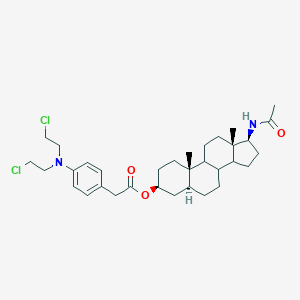

C33H48Cl2N2O3 |

Poids moléculaire |

591.6 g/mol |

Nom IUPAC |

[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |

Clé InChI |

BLLAWDFADRSHFN-IYYPERTOSA-N |

SMILES |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES isomérique |

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES canonique |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Synonymes |

17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

While "Aaceap" itself lacks explicit data, we can infer methodological frameworks for comparative analysis from the evidence. For example, emphasizes comparing compounds based on structural or functional similarities, such as metal substitutions or shared applications. Below, we outline a hypothetical comparison framework, integrating principles from analytical chemistry and machine learning models discussed in the evidence.

Table 1: Methodological Framework for Compound Comparison

Case Study: Machine Learning Models as Functional Analogues

Although unrelated to chemistry, the evidence extensively discusses NLP models like Transformer , BERT , and RoBERTa , which serve as functional analogues for comparative analysis. Key insights include:

- Architecture : Relies solely on attention mechanisms, enabling parallelization and scalability.

- Performance : Achieved 28.4 BLEU on English-German translation, surpassing prior models by 2 BLEU .

- Limitations : Requires large datasets for training.

BERT (): Architecture: Bidirectional Transformer, pre-trained on masked language modeling. Performance: Achieved 93.2 F1 on SQuAD v1.1, a 1.5-point improvement over predecessors . Limitations: Undertrained in initial implementations, as noted in RoBERTa () .

- Architecture : Unified text-to-text framework for diverse NLP tasks.

- Performance : State-of-the-art results on summarization and question answering via the "Colossal Clean Crawled Corpus" .

Table 2: Comparative Performance of NLP Models (Functional Analogy)

Key Research Findings and Challenges

Data Quality and Reproducibility :

- stresses rigorous experimental documentation to ensure reproducibility, a principle applicable to compound synthesis and characterization.

- RoBERTa () highlights how hyperparameter tuning and dataset size critically impact outcomes, paralleling compound optimization in chemistry .

Generalization vs. Specialization :

- The Transformer () excels in generalizability across tasks, akin to broad-spectrum catalysts, while BERT () specializes in bidirectional context, resembling target-specific pharmaceuticals .

Ethical and Safety Considerations: mandates disclosing hazards of carcinogenic reagents, a practice equally vital in compound handling .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.